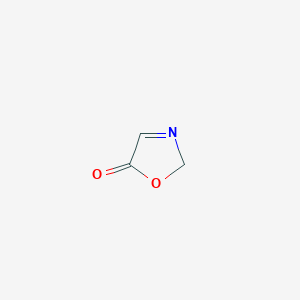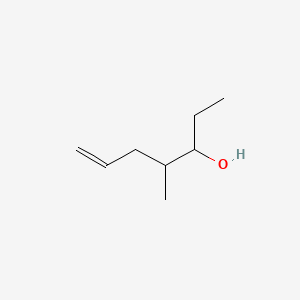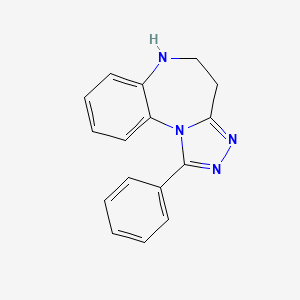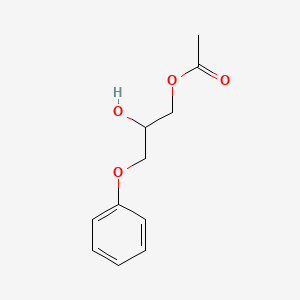
2-Hydroxy-3-phenoxypropyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-phenoxypropyl acetate is an organic compound with the molecular formula C12H14O4. It is a colorless to light yellow liquid that is soluble in many organic solvents but not in water. This compound is primarily used in industrial applications such as coatings, adhesives, and inks due to its high reactivity and stability .
Preparation Methods
2-Hydroxy-3-phenoxypropyl acetate is synthesized through the esterification of 2-hydroxy-3-phenoxypropanol with acetic acid. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through distillation .
Chemical Reactions Analysis
2-Hydroxy-3-phenoxypropyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Scientific Research Applications
2-Hydroxy-3-phenoxypropyl acetate has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymeric membranes for controlled drug release systems.
Biology: It is utilized in the fabrication of poly(phenylene ether)-based substrate materials.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable polymers.
Industry: It is employed in the production of UV-curable coatings, adhesives, and inks.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-phenoxypropyl acetate involves its ability to form stable polymers through UV radiation-induced polymerization. The compound acts as a curing agent, facilitating the cross-linking of polymer chains, which enhances the mechanical properties and stability of the resulting materials .
Comparison with Similar Compounds
2-Hydroxy-3-phenoxypropyl acetate is compared with similar compounds such as:
2-Hydroxy-3-phenoxypropyl acrylate: Both compounds are used in UV-curable coatings, but the acrylate variant has higher reactivity.
2-Hydroxyethyl acrylate: This compound is also used in polymer synthesis but lacks the phenoxy group, which imparts unique properties to this compound.
3-Phenoxy-2-hydroxypropyl acrylate: Similar in structure but differs in the position of the hydroxyl group, affecting its reactivity and applications.
Properties
CAS No. |
63715-95-7 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(2-hydroxy-3-phenoxypropyl) acetate |
InChI |
InChI=1S/C11H14O4/c1-9(12)14-7-10(13)8-15-11-5-3-2-4-6-11/h2-6,10,13H,7-8H2,1H3 |
InChI Key |
DQUIGLNWFFUKSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(COC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


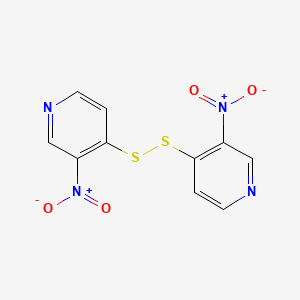

![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)

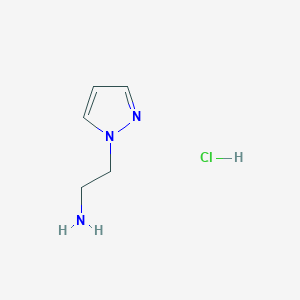




![[5-Fluoro-2-(methylamino)phenyl]methanol](/img/structure/B13944460.png)
![n-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13944468.png)
